N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide is a synthetic organic compound that features a piperidine ring, a pyrimidine ring, and a furan ring
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or pi-pi stacking .
Biochemical Pathways
Without knowledge of its specific targets, it is challenging to predict the exact biochemical pathways this compound might influence .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Without specific target identification and understanding of its mode of action, it is difficult to predict its precise molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrimidine ring.
Attachment of the furan ring: This can be done through etherification reactions where the furan ring is attached to the pyrimidine ring via an oxygen atom.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares structural similarities with N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide, particularly in the presence of a piperidine or piperazine ring and a pyrimidine or pyridine ring.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: This compound also features a piperidine ring and a pyrimidine ring, making it structurally similar.
Uniqueness
This compound is unique due to the presence of the furan ring and the specific arrangement of its functional groups. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c21-16(13-5-4-9-22-13)17-6-10-23-15-11-14(18-12-19-15)20-7-2-1-3-8-20/h4-5,9,11-12H,1-3,6-8,10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFFBLUVPSGGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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